2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide
Description
This compound features a sulfonyl bridge connecting a 1-(4-fluorobenzyl)-substituted indole core to an N-(4-fluorophenyl)acetamide moiety. Its molecular formula is C₂₄H₁₉F₂N₂O₃S, with a molecular weight of 453.48 g/mol (calculated from and structural analogs).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O3S/c24-17-7-5-16(6-8-17)13-27-14-22(20-3-1-2-4-21(20)27)31(29,30)15-23(28)26-19-11-9-18(25)10-12-19/h1-12,14H,13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBUBJPANDPYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Fluorobenzyl Group: The indole core is then alkylated with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The resulting compound is sulfonylated using sulfonyl chloride in the presence of a base like triethylamine.
Acetamide Formation: Finally, the sulfonylated indole is reacted with 4-fluoroaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study the biological pathways involving sulfonyl indoles.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The fluorobenzyl and indole moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the indole-sulfonyl-acetamide backbone but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Physicochemical Properties
- Lipophilicity: Fluorine atoms on both benzyl and phenyl groups enhance lipophilicity, likely favoring blood-brain barrier penetration compared to non-fluorinated analogs (e.g., ) .
- Thermal Stability : Analogs with electron-withdrawing groups (e.g., 4-trifluoromethylphenyl in Compound 31) exhibit higher melting points (>190°C), suggesting greater crystallinity .
Biological Activity
2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide is a synthetic compound belonging to the class of sulfonyl indoles. Its unique structure, characterized by an indole core and multiple fluorinated groups, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-fluorophenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide. The molecular formula is , with a molecular weight of approximately 442.5 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites in various enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.
- Cell Signaling Pathways : The indole moiety may interact with receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Antitumor Effects
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related indole derivatives can inhibit cancer cell proliferation with IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | Cancer Cells |
| Related Indole Derivative | 1.30 | HepG2 Cells |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory potential. Sulfonamide derivatives have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies suggest that modifications to the indole structure can enhance selectivity and potency against COX enzymes.
Case Studies and Research Findings
Several studies have focused on the biological activity of sulfonamide derivatives:
- Anticancer Activity : A study demonstrated that a structurally similar compound inhibited tumor growth in xenograft models by promoting apoptosis and causing G2/M phase arrest in cancer cells .
- Selectivity for HDAC Inhibition : Another investigation highlighted that related compounds exhibited high selectivity for histone deacetylases (HDACs), particularly HDAC3, suggesting a mechanism for their antitumor effects by altering gene expression profiles .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that the introduction of fluorine atoms significantly enhances binding affinity to target proteins, thus increasing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
